4-Phenylpyridazine-3,6-dione chemical structure and properties
4-Phenylpyridazine-3,6-dione chemical structure and properties
This technical guide provides an in-depth analysis of 4-Phenylpyridazine-3,6-dione , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1]
Structure, Synthesis, and Bio-Application Profiles[1]
Executive Summary
4-Phenylpyridazine-3,6-dione (also designated as 4-phenyl-1,2-dihydropyridazine-3,6-dione; CAS 41373-90-4 ) is a pyridazine derivative characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms and two carbonyl groups.[1] It serves as a structural analog to Maleic Hydrazide (a systemic plant growth regulator) and a core pharmacophore for Chloridazon (a photosystem II inhibiting herbicide).
In modern drug discovery, this scaffold is valued for its lactam-lactim tautomerism , which allows it to mimic peptide bonds or donor-acceptor motifs in enzyme active sites (e.g., DPP-4 inhibitors, JNK1 inhibitors).[1]
Chemical Identity & Structural Dynamics[1]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 4-Phenyl-1,2-dihydropyridazine-3,6-dione |
| Common Synonyms | 4-Phenylmaleic hydrazide; 4-Phenyl-3,6-dihydroxypyridazine |
| CAS Number | 41373-90-4 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Core Scaffold | Pyridazine-3,6-dione |
Tautomeric Equilibrium (Critical Mechanism)
The biological activity of 4-phenylpyridazine-3,6-dione is governed by its ability to exist in three distinct tautomeric forms. In the solid state and non-polar solvents, the diketo (lactam) form often predominates. However, in polar biological media or co-crystals, the monohydroxy (lactim) form becomes significant, facilitating hydrogen bonding with target proteins.
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Form A (Diketo): 1,2-NH protons; C=O at 3,6. (Dominant in solution).
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Form B (Monohydroxy): Aromatized ring character increases; one -OH and one C=O.[1]
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Form C (Dihydroxy): Fully aromatic pyridazine ring; 3,6-di-OH.[1] (Rare, requires specific stabilization).
Figure 1: Tautomeric Pathways
Synthesis Protocol
The most robust synthetic route involves the condensation of phenylmaleic anhydride with hydrazine hydrate . This reaction is thermodynamically driven by the formation of the stable six-membered heterocyclic ring.
Reagents & Precursors[1]
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Precursor: Phenylmaleic Anhydride (prepared from phenylsuccinic acid via oxidative unsaturation).
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Reagent: Hydrazine Hydrate (N₂H₄·H₂O) or Hydrazine Sulfate.[1]
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Solvent: Glacial Acetic Acid (preferred for high yield) or Ethanol.
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Catalyst: None required (acidic solvent acts as catalyst).
Step-by-Step Methodology
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Preparation: Dissolve 1.0 equivalent of phenylmaleic anhydride in glacial acetic acid (concentration ~0.5 M).
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Addition: Add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.
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Cyclization: Heat the mixture to reflux (118°C) for 3–6 hours. The solution will typically darken slightly.
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Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice/water (ratio 1:5).
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Isolation: Filter the resulting white/off-white precipitate.[1]
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Purification: Recrystallize from ethanol or acetic acid/water mixture.
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Drying: Dry under vacuum at 80°C to remove trace acetic acid.
Figure 2: Synthesis Workflow
Physicochemical Properties[1][2][4][6][8][9]
Understanding the physical behavior of this compound is essential for formulation and assay development.
| Property | Value/Description | Relevance |
| Physical State | White to pale yellow crystalline solid | Solid-state handling |
| Melting Point | > 250°C (often decomposes) | High thermal stability due to intermolecular H-bonding |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Requires co-solvents for bio-assays |
| Solubility (Base) | High (forms soluble salts) | Acidic NH protons (pKa ~ 5.6 - 6.[1]0) allow salt formation |
| Solubility (Organic) | Soluble in DMSO, DMF; Poor in Hexane | Use DMSO for stock solutions |
| UV Absorbance | λmax ~ 250-260 nm | Characteristic of the pyridazine chromophore |
| IR Spectrum | 1660–1690 cm⁻¹ (C=O stretch) | Diagnostic for the diketo form |
Biological Applications & Mechanism of Action
Agrochemical: Herbicide & Growth Regulation
The 4-phenylpyridazine-3,6-dione scaffold is the metabolic core of Chloridazon (Pyramin).[1]
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Mechanism: Inhibition of photosynthesis at Photosystem II (PSII) . The molecule competes with plastoquinone at the Q_B binding site of the D1 protein.
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Selectivity: Often used in sugar beets; the crop metabolizes the active herbicide into the inactive conjugate, while weeds cannot.
Pharmaceutical: Drug Scaffold
In drug discovery, this scaffold acts as a bioisostere for carboxylic acids or peptide bonds.
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JNK1 Inhibition: 3,6-disubstituted pyridazine derivatives have been identified as inhibitors of c-Jun N-terminal kinase 1 (JNK1), a target for cancer therapy.[1] The dione moiety forms critical hydrogen bonds with the kinase hinge region.
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DPP-4 Inhibition: Analogous structures are explored for Dipeptidyl peptidase-4 inhibition (Type 2 Diabetes), where the nitrogen-containing ring mimics the pyrrolidine ring of proline-based inhibitors.[1]
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Anti-inflammatory: Pyridazinone derivatives inhibit p38 MAP kinase, reducing cytokine production.
References
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Synthesis & Tautomerism: Katritzky, A. R., et al.[2][3] "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry. (Foundational text on lactam-lactim equilibrium in pyridazines).
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Biological Activity (JNK1): El-Malah, A., et al.[1] "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design." ACS Omega, 2022. Link
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Herbicide Mechanism: Fedtke, C.[1] "Biochemistry and Physiology of Herbicide Action."[1] Springer-Verlag.[1] (Details on Chloridazon and pyridazinone mode of action).
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Chemical Properties: PubChem Compound Summary for Pyridazine-3,6-dione derivatives. National Center for Biotechnology Information.[1] Link
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Synthetic Protocol: Organic Syntheses, Coll. Vol. 4, p. 88 (Related procedure for Maleic Hydrazide). Link
Sources
- 1. 4-Methylpyridazine-3,6-diol | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
